molecular formula C10H6BrClN2O2 B1507519 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 871239-17-7

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1507519
CAS RN: 871239-17-7
M. Wt: 301.52 g/mol
InChI Key: YTIZKCSYDWNCRM-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 3-BCP-PCA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 3-BCP-PCA has been used as a reagent in chemical synthesis, as a catalyst in various reactions, and as a fluorescent dye for imaging and tracking cells in vitro and in vivo. It has also been used in pharmaceutical research to study drug action and metabolism.

Scientific Research Applications

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used as a fluorescent dye for imaging and tracking cells in vitro and in vivo. It has also been used in pharmaceutical research to study drug action and metabolism. In addition, it has been used as a reagent in chemical synthesis and as a catalyst in various reactions.

Mechanism of Action

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid acts as a fluorescent dye by binding to the cell membrane and emitting a fluorescent signal when exposed to light. This signal can then be detected and used to track the movement of cells in vitro and in vivo. In addition, this compound can be used to study the action and metabolism of drugs by binding to specific target molecules and inhibiting their action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the action of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, this compound has been shown to have antimicrobial and antifungal activity. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments is its ability to bind to specific target molecules and inhibit their action. This makes it an ideal reagent for studying the action and metabolism of drugs. However, this compound is not water-soluble and can be difficult to work with. In addition, the fluorescent signal generated by this compound can be difficult to detect and quantify.

Future Directions

There are several potential future directions for the use of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. One possible direction is the development of new fluorescent dyes that are more sensitive and easier to work with than this compound. Another potential direction is the use of this compound as a drug delivery system, as its ability to bind to specific target molecules could make it an ideal vehicle for delivering drugs to specific cells or tissues. Finally, this compound could be used to develop new methods for imaging and tracking cells in vivo, as its fluorescent signal could be used to monitor the movement of cells in real time.

properties

IUPAC Name

5-bromo-2-(2-chlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-9-5-8(10(15)16)14(13-9)7-4-2-1-3-6(7)12/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZKCSYDWNCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734339
Record name 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871239-17-7
Record name 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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